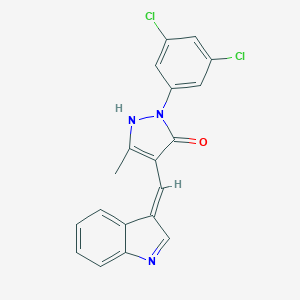![molecular formula C19H21BrN2O2 B302870 3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B302870.png)
3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide, commonly known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPN belongs to the class of benzamide derivatives and is known to exhibit a wide range of biological activities.
科学研究应用
BPN has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. BPN has also been shown to have a neuroprotective effect and may have applications in the treatment of neurodegenerative diseases. Additionally, BPN has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of BPN is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, BPN reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
BPN has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). BPN has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes involved in the production of inflammatory mediators. Additionally, BPN has been found to have antioxidant properties and may help to reduce oxidative stress.
实验室实验的优点和局限性
One of the advantages of BPN is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. BPN has also been shown to have a high degree of selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. However, BPN has some limitations for use in laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BPN has a short half-life, which may limit its effectiveness in some applications.
未来方向
There are several potential future directions for research on BPN. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BPN has been shown to have a neuroprotective effect and may help to reduce the progression of these diseases. Another area of interest is its potential use in cancer treatment. BPN has been shown to inhibit the growth of cancer cells and may have applications in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of BPN and its potential applications in other fields of scientific research.
In conclusion, BPN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, analgesic, and antipyretic activities, neuroprotective effect, and potential use in cancer treatment make it a promising compound for further research. The synthesis method is relatively simple, and it has a high degree of selectivity for COX-2. However, it has some limitations for use in laboratory experiments, such as poor solubility in water and a short half-life. Future research on BPN may lead to the development of new therapies for various diseases and conditions.
合成方法
The synthesis of BPN involves the reaction of 4-bromobenzoyl chloride with isobutylamine, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification using column chromatography. The synthesis method is relatively simple and can be carried out in a laboratory setting.
属性
产品名称 |
3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide |
|---|---|
分子式 |
C19H21BrN2O2 |
分子量 |
389.3 g/mol |
IUPAC 名称 |
3-[[2-(4-bromophenyl)acetyl]amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C19H21BrN2O2/c1-13(2)12-21-19(24)15-4-3-5-17(11-15)22-18(23)10-14-6-8-16(20)9-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,21,24)(H,22,23) |
InChI 键 |
CRIQXPRTECDTTL-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br |
规范 SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)
![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)

![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B302805.png)
![N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302808.png)
![7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B302811.png)
